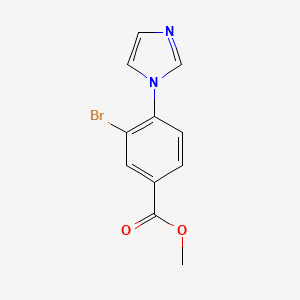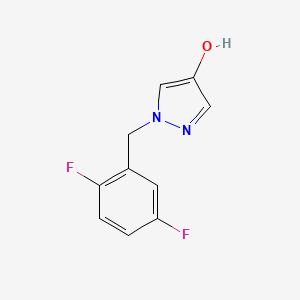
1-(2,5-Difluorobenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-(2,5-Difluorobenzyl)-1H-pyrazol-4-ol, commonly known as 2,5-difluorobenzylpyrazole, is a pyrazole-based compound that has been widely studied for its potential applications in various scientific research fields. It is a versatile compound that can be used in a variety of ways, from synthesizing other molecules to studying its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(2,5-Difluorobenzyl)-1H-pyrazol-4-ol is a versatile intermediate in the synthesis of heterocyclic analogues with potential applications in drug development and material sciences. An efficient approach to synthesize heterocyclic analogues, such as Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, was detailed by Eller et al. (2006), showcasing the synthetic versatility of pyrazole derivatives in constructing complex heterocyclic frameworks (Eller, Wimmer, Haring, & Holzer, 2006). Similarly, novel potential antipsychotic agents based on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized, demonstrating the therapeutic potential of pyrazole derivatives without interacting with dopamine receptors, as discussed by Wise et al. (1987) (Wise et al., 1987).
Material Science Applications
In material science, the synthesis and characterization of fluorinated poly(pyrazole) ligands were explored by Pedrini et al. (2020), highlighting their potential in developing materials with specific optical properties and affinities for volatile organic compounds (Pedrini et al., 2020). This research indicates the importance of pyrazole derivatives in creating advanced materials with targeted functionalities.
Drug Development
In the context of drug development, Nakao et al. (2014) investigated 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), identifying potent inhibitors that significantly suppressed the growth of human hormone-independent prostate cancer cells in vivo (Nakao et al., 2014). This underscores the therapeutic relevance of pyrazole derivatives in oncology.
Photophysical Properties
Furthermore, the investigation of the photophysical properties of iridium(III) complexes bearing pyrazolate chelates by Huang et al. (2013) exemplifies the application of pyrazole derivatives in creating efficient OLED materials (Huang et al., 2013). This research contributes to the development of advanced optoelectronic devices.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The compound’s boiling point is 80°c to 82°c (004mmHg) and its density is 1170 g/mL at 25 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
The compound’s interaction with its targets could potentially lead to various molecular and cellular effects .
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHRQVNJOALPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



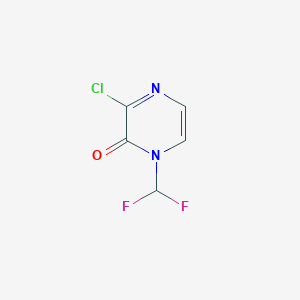
![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)


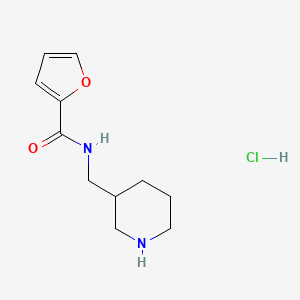

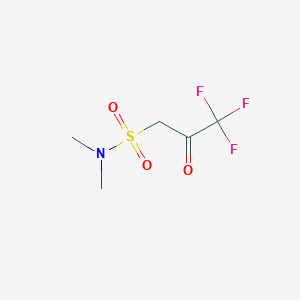



![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)
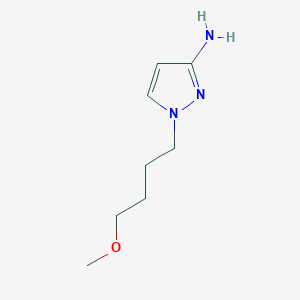
![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
